Tetrabutylammonium fluoride

説明

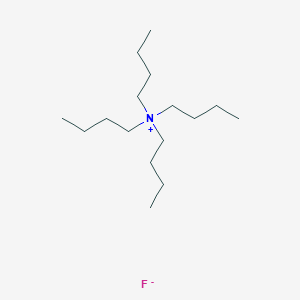

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

tetrabutylazanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGGTKZVZWFYPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883381 | |

| Record name | Tetra-n-butylammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid that is crystallized by humidity; Usually used dry; [Merck Index] Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrabutylammonium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

429-41-4 | |

| Record name | Tetrabutylammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetra-n-butylammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLAMMONIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2618F0C37I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetrabutylammonium fluoride synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF)

Introduction

Tetrabutylammonium fluoride, commonly abbreviated as TBAF, is a quaternary ammonium (B1175870) salt with the chemical formula [N(C₄H₉)₄]F.[1] It is a cornerstone reagent in organic chemistry, primarily utilized as a source of a soluble, nucleophilic fluoride ion in organic solvents.[1] Its principal applications include the cleavage of silyl (B83357) ether protecting groups (desilylation) and as a reagent in nucleophilic fluorination reactions.[1][2] TBAF is also employed as a mild base and a phase-transfer catalyst.[3][4]

A significant challenge in the use of TBAF is its extreme hygroscopicity.[5] Commercially available TBAF is typically supplied as a trihydrate (TBAF·3H₂O) or as a solution in tetrahydrofuran (B95107) (THF), both of which contain water.[5][6] The presence of water can be detrimental to many reactions, reducing the nucleophilicity of the fluoride ion and promoting side reactions, most notably the Hofmann elimination of the tetrabutylammonium cation.[2][6] Consequently, the preparation of genuinely anhydrous TBAF is crucial for many sensitive applications. This guide provides a comprehensive overview of the key synthesis and purification methodologies for both hydrated and anhydrous forms of TBAF.

Synthesis of this compound

The choice of synthetic method depends critically on the required hydration state of the final product. For applications tolerant of water, the preparation of TBAF trihydrate is convenient and economical. For reactions requiring the absence of water, a specialized method for generating anhydrous TBAF is necessary.

Synthesis of Anhydrous TBAF via Nucleophilic Aromatic Substitution

The most effective and widely cited method for preparing truly anhydrous TBAF involves the low-temperature nucleophilic aromatic substitution (SₙAr) of hexafluorobenzene (B1203771) with tetrabutylammonium cyanide (TBACN).[6][7][8] This approach is advantageous because a key byproduct, hexacyanobenzene, acts as an efficient scavenger for any adventitious water present in the reaction mixture.[6][9][10][11]

Experimental Protocol: Synthesis of Anhydrous TBAF [6][10]

-

Precaution: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware to exclude moisture.

-

In a flame-dried Schlenk flask, dissolve tetrabutylammonium cyanide (TBACN) (0.67 g, 2.5 mmol) in anhydrous tetrahydrofuran (THF) (2.5 mL).

-

Cool the resulting solution to -65 °C using a suitable cooling bath (e.g., chloroform/liquid N₂ slush).

-

In a separate flask, prepare a chilled (-65 °C) solution of hexafluorobenzene (0.3 mL, 2.8 mmol) in anhydrous THF (0.5 mL).

-

Slowly add the chilled hexafluorobenzene solution to the TBACN solution via syringe.

-

Allow the reaction mixture to gradually warm to -15 °C over a period of 4 hours. During this time, the solution will change from colorless to yellow-green, and a white solid (hexacyanobenzene) will precipitate.

-

Cool the mixture back down to -65 °C and filter the cold suspension to remove the hexacyanobenzene precipitate.

-

Wash the solid twice with cold, anhydrous THF.

-

The combined filtrate contains the anhydrous TBAF in THF, which can be used directly for subsequent reactions. For isolation of solid TBAF, the solvent can be carefully removed under high vacuum at temperatures below -35 °C.

Data Summary: Anhydrous TBAF Synthesis

| Parameter | Value | Reference |

| Yield (in solution) | >95% | [12] |

| Yield (isolated solid) | ~70% | [8] |

| Solvents | THF, MeCN, DMSO | [8][12] |

| Temperature (for isolation) | -65 °C to -15 °C | [6][10] |

| Key Impurity | Tetrabutylammonium hydrogendifluoride (<2%) | [8] |

| Stability (solid) | Stable for weeks under N₂ at < -35 °C | [6][8] |

Synthesis of TBAF Trihydrate via Metathesis and Crystallization

A straightforward and scalable method for producing TBAF trihydrate involves the reaction of an aqueous solution of a tetrabutylammonium salt with an inorganic fluoride salt.[3][6] This "green" process uses water as the solvent and relies on the low-temperature crystallization of the product.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104803858A - A kind of method for preparing this compound trihydrate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Anhydrous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base | MDPI [mdpi.com]

- 9. Anhydrous this compound. | Semantic Scholar [semanticscholar.org]

- 10. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Preparation of Anhydrous Tetrabutylammonium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the synthesis, characterization, and handling of anhydrous tetrabutylammonium (B224687) fluoride (B91410) (TBAF). TBAF is a highly valuable reagent in organic synthesis, primarily serving as a soluble, nucleophilic fluoride source for desilylation and fluorination reactions. However, its utility is often complicated by its hygroscopic nature and thermal instability. The presence of water significantly reduces the nucleophilicity of the fluoride ion and can promote decomposition.[1][2] This document details a robust and widely accepted method for preparing truly anhydrous TBAF, presents quantitative data for comparison, and provides visualizations to clarify the underlying chemical processes and experimental workflows.

The Challenge of Anhydrous Fluoride: Instability and Decomposition

Commercially available TBAF is typically supplied as a trihydrate (TBAF·3H₂O) or as a 1M solution in tetrahydrofuran (B95107) (THF), both of which contain significant amounts of water.[1][2] For decades, the preparation of truly anhydrous TBAF was considered a formidable challenge. Traditional methods involving heating the hydrated salt under vacuum to remove water were often unsuccessful, leading to decomposition via Hofmann (E2) elimination.[1][3]

This decomposition pathway is catalyzed by water and other hydroxylic solvents, where the basicity of the fluoride ion is enhanced, leading to the formation of tributylamine (B1682462) and 1-butene.[4][5] This not only consumes the active reagent but also introduces impurities that can complicate subsequent reactions. Contrary to long-held beliefs, truly anhydrous TBAF is remarkably stable in polar aprotic solvents when prepared and stored correctly.[4][6][7]

Synthesis of Anhydrous TBAF via Nucleophilic Aromatic Substitution

The most effective and widely cited method for preparing genuinely anhydrous TBAF was developed by Sun and DiMagno.[6][8][9] This approach utilizes a low-temperature nucleophilic aromatic substitution (SNAr) reaction between tetrabutylammonium cyanide (TBACN) and hexafluorobenzene (B1203771) (C₆F₆).[6][9]

A key advantage of this method is its "self-dehydrating" nature.[9] The reaction generates cyanoarene byproducts, such as hexacyanobenzene, which are powerful desiccants that scavenge any adventitious water present in the reaction medium.[6][7][10] This ensures the formation of a truly anhydrous TBAF solution. The resulting TBAF is highly soluble in polar aprotic solvents like THF, acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO).[2][11]

Experimental Protocols

The following protocols are based on the method developed by Sun and DiMagno for the preparation of anhydrous TBAF in different solvents.[2][3] All chemical handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.[2]

This protocol is suitable for applications where a solid, anhydrous source of fluoride is required.

Materials:

-

Tetrabutylammonium cyanide (TBACN): 0.67 g

-

Hexafluorobenzene (C₆F₆): 0.3 mL

-

Anhydrous Tetrahydrofuran (THF): 3.0 mL

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve TBACN (0.67 g) in anhydrous THF (2.5 mL).[2]

-

Cool the resulting solution to -65 °C using a suitable cooling bath (e.g., dry ice/acetone).[2]

-

In a separate flask, prepare a chilled (-65 °C) solution of hexafluorobenzene (0.3 mL) in anhydrous THF (0.5 mL).[2]

-

Add the chilled hexafluorobenzene solution to the TBACN solution.[2]

-

Allow the reaction mixture to warm gradually to -15 °C over a period of 4 hours. During this time, the solution will change from colorless to yellow-green, and a white solid will precipitate.[2][3]

-

Re-cool the mixture to -65 °C.[2]

-

Isolate the precipitated solid by filtration under an inert atmosphere, ensuring all apparatus remains below -35 °C.[2]

-

Wash the solid twice with cold (-65 °C) anhydrous THF.[2]

-

The resulting white or light-yellow solid is anhydrous TBAF and should be stored under an inert atmosphere at temperatures below -35 °C.[2]

For many applications, an in situ generated solution of anhydrous TBAF is more convenient.[2][4]

Materials:

-

Tetrabutylammonium cyanide (TBACN): 0.134 g (0.5 mmol)

-

Hexafluorobenzene (C₆F₆): 9.6 µL (0.083 mmol)

-

Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO): 0.5 mL

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve TBACN (0.134 g) in anhydrous MeCN or DMSO (0.5 mL).[3]

-

At 25 °C, add hexafluorobenzene (9.6 µL). The solution will immediately change color (dark-red in MeCN).[3]

-

Allow the mixture to stand for 1 hour at 25 °C, during which fluoride generation will be complete.[3]

-

The resulting solution contains anhydrous TBAF and can be used directly for subsequent reactions. The solubility is excellent in both solvents (up to 2 M).[3]

Quantitative Data and Stability

The synthesis via the SNAr method provides nearly quantitative yields of anhydrous TBAF in solution.[11] The stability of the product is highly dependent on the solvent and temperature.

Table 1: Synthesis and Properties of Anhydrous TBAF

| Property | Value / Condition | Solvent | Reference(s) |

| Yield (in solution) | >95% | THF, MeCN, DMSO | [2][9] |

| Isolated Yield (solid) | 40% - 70% | THF | [2][3] |

| Bifluoride (HF₂⁻) Impurity | < 2% - 4% | THF, MeCN, DMSO | [2][11] |

| Reaction Temperature | -65 °C to -15 °C (for isolation) | THF | [2] |

| Reaction Temperature | 25 °C (for in situ use) | MeCN, DMSO | [2][3] |

| Reaction Time | 4 hours (for isolation) | THF | [2] |

| Reaction Time | 1 hour (for in situ use) | MeCN, DMSO | [3] |

Table 2: Stability of Anhydrous TBAF

| Solvent | Temperature | Stability Duration | Reference(s) |

| Solid State | < -35 °C (under N₂) | Stable for weeks | [1][2] |

| Solid State / THF | > 0 °C | Decomposes slowly | [2] |

| Acetonitrile (CD₃CN) | 25 °C | Stable for hours | [2][11] |

| DMSO ((CD₃)₂SO) | 25 °C | Stable for > 24 hours | [2][11] |

Characterization

Confirming the anhydrous nature and purity of the synthesized TBAF is critical.

-

¹⁹F NMR Spectroscopy: This is the primary method for characterization. Anhydrous TBAF exhibits a characteristic singlet. In THF, this signal appears at approximately -86 ppm.[2] The presence of the bifluoride ion (HF₂⁻) can be detected by a doublet at around -147 ppm.[2]

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the presence of the tetrabutylammonium cation.[3]

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

-

This compound (TBAF): Corrosive and causes severe skin burns and eye damage.[5] It is harmful if swallowed.[5] Always handle with appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and butyl or neoprene gloves.[5]

-

Tetrabutylammonium Cyanide (TBACN): A cyanide salt, which is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.

-

Hexafluorobenzene (C₆F₆): A flammable liquid and irritant.

-

Anhydrous Solvents (THF): Anhydrous THF can form explosive peroxides upon storage and exposure to air.[12] It is also highly flammable.[12] Store under an inert atmosphere and away from ignition sources.[12]

All manipulations involving anhydrous TBAF should be conducted under an inert atmosphere to prevent moisture contamination, which can compromise its stability and reactivity.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anhydrous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anhydrous this compound. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

Tetrabutylammonium Fluoride: A Comprehensive Technical Guide for Researchers

An in-depth examination of the properties, applications, and experimental protocols of Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) for professionals in scientific research and drug development.

Tetrabutylammonium fluoride (TBAF) is a quaternary ammonium (B1175870) salt that has established itself as an indispensable reagent in modern organic synthesis. Its utility is primarily centered on its role as a soluble and highly reactive source of the fluoride ion in aprotic organic solvents. This guide provides a detailed overview of the chemical and physical properties of TBAF, its various forms, and its significant applications, with a particular focus on its use in the deprotection of silyl (B83357) ethers—a critical step in the synthesis of complex molecules, including pharmaceuticals.

Core Properties and CAS Numbers

This compound is commercially available in several forms, most commonly as a solution in tetrahydrofuran (B95107) (THF) or as a hydrate. The presence of water can significantly influence its reactivity. The anhydrous form is particularly reactive but also more challenging to handle due to its hygroscopic nature.

Table 1: CAS Numbers for this compound and its Hydrates

| Form | CAS Number |

| This compound (Anhydrous) | 429-41-4 |

| This compound hydrate | 22206-57-1 |

| This compound trihydrate | 87749-50-6 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₁₆H₃₆FN | [1][2][3][4] |

| Molecular Weight | 261.46 g/mol (anhydrous basis) | [1][2][5][6][7] |

| Appearance | Colorless to light yellow hygroscopic crystals or solution. | [1] |

| Melting Point (trihydrate) | 62-63 °C | [1][3][4][5][8] |

| Density (1.0 M in THF) | ~0.903 - 0.953 g/mL at 25 °C | [1][3][9] |

| Solubility | Miscible with tetrahydrofuran (THF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO). Soluble in water. | [1][3][4] |

| Stability | Sensitive to moisture. Low thermal stability, limiting its use to reactions below 100 °C. | [1][7] |

| Common Forms | 1.0 M solution in THF (often containing ~5 wt.% water), 75 wt.% aqueous solution, or as the trihydrate solid. | [1][7] |

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a reagent for the cleavage of silyl ethers, which are common protecting groups for alcohols. The high affinity of the fluoride ion for silicon drives this reaction. Beyond desilylation, TBAF also serves as a nucleophilic fluorinating agent and a mild, non-nucleophilic base in various organic transformations.[2][3]

Key applications include:

-

Deprotection of Silyl Ethers: Efficiently removes a wide range of silyl protecting groups such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) under mild conditions.[2]

-

Nucleophilic Fluorination: Introduces fluoride ions into organic molecules, a crucial step in the synthesis of many pharmaceuticals and agrochemicals.[2][3]

-

Base-Catalyzed Reactions: Acts as a mild base to promote reactions like aldol (B89426) condensations and Michael additions.[5]

-

Phase-Transfer Catalyst: Facilitates reactions between reactants in different phases.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for TBAF-Mediated Desilylation of a tert-Butyldimethylsilyl (TBS)-Protected Alcohol

This protocol outlines a standard procedure for the removal of a TBS protecting group from an alcohol using a commercially available solution of TBAF in THF.

Materials:

-

TBS-protected alcohol

-

This compound (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TBS-protected alcohol (1.0 equivalent) in anhydrous THF to a concentration of 0.1–0.5 M.

-

To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.1–1.5 equivalents per silyl group) dropwise.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 30 minutes to several hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x the volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.[2][4]

Protocol 2: Work-up Procedure for Removal of Tetrabutylammonium Salts without Aqueous Extraction

This alternative work-up procedure is particularly useful for polar products that may have significant solubility in the aqueous phase, leading to product loss during extraction.

Materials:

-

Reaction mixture from a TBAF-mediated desilylation

-

Calcium carbonate (CaCO₃)

-

Sulfonic acid resin (e.g., DOWEX 50WX8)

-

Methanol (B129727) (MeOH)

-

Celite

Procedure:

-

Upon completion of the TBAF-mediated desilylation (as determined by TLC or LC-MS), add calcium carbonate (CaCO₃) and a sulfonic acid resin to the reaction mixture.

-

Add methanol to the suspension and stir vigorously for 1 hour at room temperature.

-

Filter the mixture through a pad of celite to remove the resin and inorganic salts.

-

Thoroughly rinse the flask and the filter cake with methanol.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude deprotected product, which will be largely free of tetrabutylammonium salts.[1][6]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Standard experimental workflow for a TBAF-mediated desilylation with aqueous work-up.

Caption: Alternative non-aqueous work-up procedure for TBAF-mediated desilylation.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][7] It is also toxic if swallowed or inhaled.[1] Solutions of TBAF in THF are highly flammable.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood. Due to its hygroscopic nature, TBAF should be stored under an inert atmosphere and protected from moisture.[1][9]

Table 3: GHS Hazard Statements for this compound Solution in THF

| Hazard Code | Statement | Citations |

| H225 | Highly flammable liquid and vapour. | [7] |

| H314 | Causes severe skin burns and eye damage. | [7] |

| H318 | Causes serious eye damage. | [7] |

| H335 | May cause respiratory irritation. | [7] |

| H351 | Suspected of causing cancer. | [7] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 8. ycmou.ac.in [ycmou.ac.in]

- 9. Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate Using this compound (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Tetrabutylammonium Fluoride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), a critical reagent in organic synthesis and various research applications. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and enabling the development of novel chemical transformations. This document consolidates available solubility data, presents detailed experimental protocols for its determination, and illustrates relevant experimental workflows.

Core Concepts: Structure, Properties, and Solubility

Tetrabutylammonium fluoride is a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺F⁻. Its notable solubility in organic solvents, a feature not shared by inorganic fluoride salts like potassium fluoride, is attributed to the large, lipophilic tetrabutylammonium cation. This cation effectively shields the fluoride anion, creating a "naked" fluoride ion in solution that is a strong base and nucleophile.[1]

TBAF is commercially available in several forms, most commonly as a trihydrate (TBAF·3H₂O), as a 1.0 M solution in tetrahydrofuran (B95107) (THF), and as a 75 wt% solution in water.[1][2] It is a hygroscopic solid, and the presence of water can significantly impact its reactivity and solubility by forming hydrates.[1]

Data Presentation: Solubility of this compound

| Solvent Category | Solvent Name | Abbreviation | Qualitative Solubility | Semi-Quantitative Data (approx. 25°C) |

| Polar Aprotic | Tetrahydrofuran | THF | Miscible/Highly Soluble | Commercially available as a 1.0 M solution.[1][3][4][5] |

| Acetonitrile | ACN | Miscible/Highly Soluble[3][6] | Excellent solubility, up to 2 M.[1] | |

| Dimethylformamide | DMF | Miscible/Highly Soluble[1] | - | |

| Dimethyl sulfoxide | DMSO | Miscible/Highly Soluble[3][6] | Excellent solubility, up to 2 M.[1] | |

| Ethers | Diethyl ether | Et₂O | Soluble | - |

| Halogenated | Dichloromethane | DCM | Soluble[7] | - |

| Chloroform | CHCl₃ | Soluble | - | |

| Hydrocarbons | Toluene | - | Sparingly soluble | - |

| Hexane | - | Insoluble | - | |

| Polar Protic | Water | H₂O | Insoluble (anhydrous form)[6][8][9] | Commercially available as a 75% w/w aqueous solution.[1][2][3] |

Experimental Protocols

For applications requiring precise solubility data, the following established experimental protocols can be employed.

Gravimetric Method for Solubility Determination

This straightforward and reliable method is suitable for determining the solubility of solid TBAF in an organic solvent.[1]

Methodology:

-

Saturation: Add an excess amount of solid this compound to a known volume or mass of the desired organic solvent in a sealed container to prevent solvent evaporation.

-

Equilibration: Agitate the mixture at a constant and controlled temperature for an extended period (e.g., 24-48 hours) to ensure that the solvent is fully saturated and equilibrium is reached.[1]

-

Separation: Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation, ensuring minimal solvent loss.[1]

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.

-

Drying and Weighing: Remove the solvent under reduced pressure or by gentle heating. It is crucial to ensure that the this compound does not decompose during this step.

-

Calculation: Weigh the container with the dried solute. The difference in weight provides the mass of the dissolved TBAF. The solubility can then be expressed in various units, such as g/100 mL or mol/L.[1]

Potentiometric Titration for Quaternary Ammonium Compound Quantification

This method can be adapted to determine the concentration of a saturated TBAF solution.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of TBAF in the chosen solvent as described in the gravimetric method (Steps 1 and 2).

-

Dilution: Accurately dilute a known volume of the clear, saturated solution with an appropriate solvent.

-

Titration: Titrate the diluted solution with a standardized solution of an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS), using a surfactant-sensitive electrode or a nitrate (B79036) ion-selective electrode. The endpoint is determined by the potential jump, which corresponds to the complete precipitation of the tetrabutylammonium-SDS ion pair.

-

Calculation: The concentration of the original saturated solution, and therefore the solubility, can be calculated from the titrant volume, its concentration, and the dilution factor.

Mandatory Visualization

Experimental Workflow: Gravimetric Solubility Determination

Caption: Gravimetric determination of TBAF solubility.

Logical Relationship: Factors Influencing TBAF Solubility

References

- 1. benchchem.com [benchchem.com]

- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 3. CAS 429-41-4: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 1M in THF [oakwoodchemical.com]

- 6. This compound | 429-41-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. lobachemie.com [lobachemie.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

Tetrabutylammonium Fluoride: A Guide to its Crystalline Forms and Structural Analysis

An in-depth technical guide on the crystal structure analysis of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

Tetrabutylammonium fluoride (TBAF) is a quaternary ammonium (B1175870) salt widely utilized in organic synthesis as a source of "naked" fluoride ions for deprotection of silyl (B83357) ethers, as a base, and as a phase-transfer catalyst. Its reactivity is highly dependent on its hydration state. While commercially available as a trihydrate or in a solution of tetrahydrofuran (B95107) (THF), the anhydrous form of TBAF is notoriously challenging to isolate and characterize due to its thermal instability and hygroscopic nature. This guide provides a comprehensive overview of the available crystal structure data for TBAF, focusing on its hydrated forms, and outlines the experimental protocols for their preparation and analysis.

The Challenge of Anhydrous TBAF

The isolation of anhydrous TBAF as a stable, crystalline solid for single-crystal X-ray diffraction has proven to be a significant challenge for chemists. The instability of anhydrous TBAF is primarily due to its susceptibility to Hofmann elimination at or even below room temperature. This decomposition pathway is catalyzed by trace amounts of water or other protic substances.

While a complete crystal structure of anhydrous TBAF remains elusive, methods for its preparation in an anhydrous solution have been developed. These solutions are stable for limited periods at low temperatures and are highly reactive.

Crystal Structure of Hydrated this compound

In contrast to the anhydrous form, the hydrated forms of this compound are stable crystalline solids that have been successfully characterized by X-ray crystallography. The most well-documented structure is a clathrate hydrate (B1144303).

Data Presentation: Crystallographic Data for TBAF Clathrate Hydrate

The following table summarizes the crystallographic data for the this compound clathrate hydrate, (C₄H₉)₄NF·29.7H₂O.[1]

| Parameter | Value |

| Formula | (C₄H₉)₄NF·29.7H₂O |

| Crystal System | Cubic |

| Space Group | I4̅3d |

| Unit Cell Dimension (a) | 24.375(3) Å |

| Temperature | 150 K |

| CCDC Deposition Number | 614128 |

Experimental Protocols

Protocol 1: Synthesis of Anhydrous TBAF in Solution

This protocol describes the in situ generation of anhydrous TBAF for use in reactions where the presence of water is detrimental.

Materials:

-

Tetrabutylammonium cyanide (TBACN)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrabutylammonium cyanide in anhydrous THF in a flame-dried flask.

-

Cool the solution to -65 °C.

-

In a separate flask, prepare a solution of hexafluorobenzene in anhydrous THF and cool it to -65 °C.

-

Slowly add the hexafluorobenzene solution to the TBACN solution.

-

Allow the reaction mixture to warm gradually to -15 °C over 4 hours. A white precipitate of hexacyanobenzene will form.

-

The resulting solution contains anhydrous TBAF and can be used directly for subsequent reactions at low temperatures.

Protocol 2: Crystallization of TBAF Clathrate Hydrate

This protocol is for the preparation of single crystals of the TBAF clathrate hydrate suitable for X-ray diffraction analysis.[1]

Materials:

-

This compound trihydrate

-

Deionized water

Procedure:

-

Prepare a ~40 wt% aqueous solution of this compound.

-

Slowly cool the solution to approximately 22 °C to induce crystallization.

-

Select a single crystal of suitable size and quality (e.g., 0.4 x 0.4 x 0.4 mm) for mounting on the diffractometer.

Protocol 3: X-ray Data Collection and Structure Refinement

This is a general workflow for the determination of the crystal structure.

Procedure:

-

Mount the selected crystal on a goniometer head.

-

Collect X-ray diffraction data at a low temperature (e.g., 150 K) to minimize thermal motion.

-

Process the diffraction data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods.

-

Refine the structure by full-matrix least-squares methods against |F|² using appropriate software (e.g., SHELXTL).[1]

-

Refine the positions and anisotropic thermal parameters for non-hydrogen atoms. The carbon and nitrogen atoms of the tetrabutylammonium cations may be disordered and require isotropic refinement.[1]

-

Geometrically determine the positions of hydrogen atoms on the hydrocarbon chains.

-

Position the hydrogen atoms of the water molecules geometrically between hydrogen-bonded oxygen atoms.[1]

-

Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the crystal structure analysis of the TBAF clathrate hydrate.

Caption: Experimental workflow for TBAF clathrate hydrate crystal structure analysis.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Tetrabutylammonium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and toxicological profile of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). The information is intended for laboratory personnel and professionals involved in drug development who handle this chemical.

Chemical and Physical Properties

Tetrabutylammonium fluoride is a quaternary ammonium (B1175870) salt widely used in organic synthesis as a source of fluoride ions. It is commercially available in various forms, including as a trihydrate solid, an anhydrous solid, and as a solution in tetrahydrofuran (B95107) (THF).[1][2] Its hygroscopic nature requires careful handling to prevent absorption of moisture, which can affect its reactivity and lead to hazardous decomposition.[3][4]

| Property | Value | References |

| Chemical Formula | C₁₆H₃₆FN | |

| Molecular Weight | 261.46 g/mol (anhydrous) | [2] |

| Appearance | White to off-white solid (hydrated/anhydrous) | [5] |

| Melting Point | 62-63 °C (trihydrate) | [6] |

| Solubility | Soluble in water, THF, acetonitrile, DMSO | [3] |

| Hygroscopicity | Highly hygroscopic | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical with multiple risk factors. The primary hazards are associated with its corrosive nature.[7]

| Hazard | GHS Classification | Description | References |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. | [8] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | [8] |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [8] |

| Carcinogenicity | Category 2 | Suspected of causing cancer (for THF solution). | [8] |

Toxicological Information

The toxicity of this compound is primarily attributed to the fluoride ion and the corrosive nature of the compound. While specific toxicological studies on TBAF are limited in publicly available literature, the known effects of fluorides and quaternary ammonium compounds provide insight into its potential toxicity.

Acute Toxicity

TBAF is harmful if swallowed and is classified as causing severe skin burns and eye damage.[8][9] One source indicates a dermal LD50 of >2000 mg/kg, suggesting low acute toxicity through skin absorption. However, the severe corrosive effects are the more immediate and significant hazard upon dermal contact.

Cellular Toxicity of Fluoride

High concentrations of fluoride ions are known to be cytotoxic. The proposed mechanisms of fluoride toxicity involve several cellular processes:[3][10]

-

Oxidative Stress: Fluoride exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

-

Mitochondrial Dysfunction: Fluoride can disrupt the mitochondrial membrane potential, impairing cellular respiration and ATP production.[11][12][13]

-

Enzyme Inhibition: Fluoride ions can inhibit various enzymes, interfering with critical metabolic pathways.

-

Apoptosis: Fluoride can induce programmed cell death (apoptosis) through various signaling pathways.[14][15]

Signaling Pathways in Fluoride-Induced Toxicity

The following diagram illustrates a generalized signaling pathway for fluoride-induced cellular toxicity. This pathway is based on the known effects of fluoride ions and may be relevant to the toxic effects of TBAF.

Caption: Generalized pathway of fluoride-induced cellular toxicity.

Hazards of Decomposition: Hofmann Elimination

Anhydrous TBAF is thermally unstable and can undergo Hofmann elimination, particularly in the presence of water or at elevated temperatures. This decomposition reaction produces tributylamine (B1682462) and 1-butene.[16] Critically, if acidic protons are available (e.g., from water), hydrogen fluoride (HF), a highly toxic and corrosive gas, can also be generated.

Caption: Decomposition of TBAF via Hofmann elimination.

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling and storing TBAF.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[17]

-

Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

| PPE | Specification | Rationale | References |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. | [16] |

| Hand Protection | Butyl rubber or neoprene gloves. Double gloving is recommended. | To provide a barrier against skin contact which can cause severe burns. | [16] |

| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental splashes. | [16] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available for emergencies or when engineering controls are insufficient. | To protect the respiratory tract from corrosive vapors. | [16] |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Emergency Procedures

Spills

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.

-

Do not use combustible materials like paper towels to clean up spills.

First Aid

| Exposure Route | First Aid Measures | References |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [16] |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with large amounts of water for at least 15 minutes. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention. | [16][19] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [16] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water or milk to drink. Seek immediate medical attention. | [16] |

Experimental Protocols for Hazard Assessment

While specific experimental data for TBAF following OECD guidelines were not found in the public literature, the following sections describe the standard protocols that would be used to assess its dermal and ocular corrosivity.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[20][21]

Principle: A single dose of the test substance is applied to the skin of an animal (typically a rabbit) for a defined period (up to 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after exposure.[21]

Methodology Workflow:

Caption: Workflow for OECD Guideline 404.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.[22][23]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).[23]

Methodology Workflow:

Caption: Workflow for OECD Guideline 405.

Conclusion

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 5. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Me-too validation study for in vitro eye irritation test with 3D-reconstructed human cornea epithelium, MCTT HCETM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Impedance-based in vitro eye irritation testing enables the categorization of diluted chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. BAFF attenuates oxidative stress-induced cell death by the regulation of mitochondria membrane potential via Syk activation in WiL2-NS B lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative stress and mitochondrial membrane potential are involved in the cytotoxicity of perfluorododecanoic acid to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial Membrane Potential (ΔΨ) Fluctuations Associated with the Metabolic States of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TNF Apoptosis Protection Fraction (TAPF) prevents apoptosis induced by TNF, but not by Fas or TRAIL, via NF-κB-induced increase in cFLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transforming growth factor β (TGFβ)-induced apoptosis: The rise & fall of Bim - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. oecd.org [oecd.org]

The Discovery and Enduring Utility of Tetrabutylammonium Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has cemented its role as an indispensable reagent in modern organic synthesis. Its unique properties as a soluble, nucleophilic fluoride source have made it a cornerstone for a variety of chemical transformations, most notably in the cleavage of silyl (B83357) ether protecting groups and in fluorination reactions. This technical guide provides a comprehensive overview of the discovery, history, and key applications of TBAF, complete with detailed experimental protocols and quantitative data to support its use in research and development.

Discovery and Early History

The history of tetrabutylammonium fluoride is intrinsically linked to the rise of silyl ethers as protecting groups for hydroxyl functions in the latter half of the 20th century. While the exact first synthesis of TBAF is not widely documented in readily available literature, its application in organic synthesis was popularized in the early 1970s.

A seminal 1972 paper by E. J. Corey and A. Venkateswarlu in the Journal of the American Chemical Society first reported the use of this compound for the rapid and clean cleavage of silyl ethers under mild conditions.[1][2] This discovery was a significant breakthrough, as it provided a much-needed method for the deprotection of these robust protecting groups, paving the way for their widespread adoption in complex molecule synthesis.

Initially, TBAF was primarily used in its hydrated form, which is a stable, crystalline solid. However, the presence of water was soon recognized as a significant drawback for many applications, as it can interfere with base-sensitive substrates and reduce the nucleophilicity of the fluoride ion. This led to a long-standing challenge in the chemical community: the preparation of truly anhydrous TBAF.

The Challenge of Anhydrous this compound

The quest for anhydrous TBAF was fraught with difficulty. Early attempts to prepare it by simply drying the hydrated form often led to decomposition through Hofmann elimination, a process where the fluoride ion acts as a base, leading to the formation of tributylamine, 1-butene, and the bifluoride ion.

In 1984, a notable paper by D. P. Cox, J. Terpiński, and W. Lawrynowicz described a method to prepare what they termed "'anhydrous' this compound." While this was a significant step forward, their product still contained residual water and byproducts from decomposition, highlighting the inherent instability of the compound when prepared by dehydration methods.

It wasn't until 2005 that a truly robust and reliable method for the synthesis of anhydrous TBAF was reported by Haoran Sun and Stephen G. DiMagno.[3] Their innovative approach involved the nucleophilic aromatic substitution of hexafluorobenzene (B1203771) with tetrabutylammonium cyanide. A key feature of this method is that the byproduct, hexacyanobenzene, acts as a scavenger for adventitious water, effectively removing it from the reaction mixture. This breakthrough finally provided chemists with a reliable source of highly reactive, "naked" fluoride ion, opening up new avenues for its application in synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are highly dependent on its hydration state. The hydrated form is a crystalline solid, while the anhydrous form is typically a hygroscopic solid. Its solubility in organic solvents is a key attribute that distinguishes it from inorganic fluoride sources like potassium fluoride.

| Property | This compound Trihydrate (TBAF·3H₂O) | Anhydrous this compound (TBAF) |

| CAS Number | 87749-50-6 | 429-41-4 |

| Molecular Formula | C₁₆H₃₆FN · 3H₂O | C₁₆H₃₆FN |

| Molecular Weight | 315.51 g/mol | 261.46 g/mol |

| Appearance | White crystalline solid | White to off-white solid |

| Melting Point | 62-63 °C | Decomposes at elevated temperatures |

| Solubility in THF | Soluble | Miscible/Highly Soluble (up to 1.0 M)[4][5] |

| Solubility in Acetonitrile | Soluble | Miscible/Highly Soluble (up to 2 M)[4] |

| Solubility in DMSO | Soluble | Miscible/Highly Soluble (up to 2 M)[2][4] |

| Solubility in DMF | Soluble | Miscible/Highly Soluble[4] |

| Solubility in Water | Soluble[6] | Insoluble[7] |

Key Applications in Organic Synthesis

The utility of this compound in organic synthesis is vast and continues to expand. Its primary roles are as a fluoride source for desilylation and fluorination, and as a non-nucleophilic base.

Desilylation

The cleavage of silyl ethers remains the most common application of TBAF.[8] The fluoride ion's high affinity for silicon drives the reaction, forming a strong Si-F bond and liberating the corresponding alcohol. Both the hydrated and anhydrous forms of TBAF are effective for this purpose, though the anhydrous form is often preferred for sensitive substrates or when faster reaction times are desired.

Fluorination

Anhydrous TBAF is a potent nucleophilic fluorinating agent.[9] It can be used to displace leaving groups such as halides and sulfonates to introduce fluorine into organic molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly alter a molecule's biological properties.

Base-Catalyzed Reactions

TBAF can also function as a mild, non-nucleophilic base in a variety of organic transformations, including aldol (B89426) reactions, Michael additions, and elimination reactions.[10] Its solubility in organic solvents makes it a useful alternative to inorganic bases in many cases.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments related to the preparation and use of this compound.

Preparation of this compound Trihydrate

This protocol is adapted from a general procedure for the synthesis of quaternary ammonium (B1175870) fluorides from the corresponding bromide salt.

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Potassium fluoride (KF)

-

Deionized water

Procedure:

-

In a suitable flask equipped with a mechanical stirrer, dissolve tetrabutylammonium bromide (1.0 eq) and potassium fluoride (3.0 eq) in deionized water.

-

Cool the resulting solution in a low-temperature bath to between 1 and 10 °C to initiate crystallization. A significant amount of solid should precipitate within 30 minutes.

-

Continue the crystallization process for a minimum of one hour.

-

Collect the resulting white solid by suction filtration.

-

Wash the solid with a small portion of cold deionized water.

-

Dry the solid under vacuum at 40 °C for 24 hours to yield this compound trihydrate.

Landmark Synthesis of Anhydrous this compound (Sun and DiMagno, 2005)

This groundbreaking procedure provides a reliable method for obtaining truly anhydrous TBAF.[3]

Materials:

-

Tetrabutylammonium cyanide (TBACN), dried under vacuum

-

Hexafluorobenzene (C₆F₆), passed through activated silica (B1680970) gel and distilled from CaH₂

-

Anhydrous tetrahydrofuran (B95107) (THF), distilled from LiAlH₄

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrabutylammonium cyanide (0.67 g) in anhydrous THF (2.5 mL).

-

Cool the resulting solution to -65 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).

-

In a separate, flame-dried flask, prepare a chilled solution (-65 °C) of hexafluorobenzene (0.3 mL) in anhydrous THF (0.5 mL).

-

Slowly add the chilled hexafluorobenzene solution to the tetrabutylammonium cyanide solution.

-

Allow the reaction mixture to gradually warm to -15 °C over a period of 4 hours. During this time, the solution will change from colorless to yellow-green, and a white solid will precipitate.

-

Once the warming is complete, re-cool the mixture to -65 °C.

-

Filter the solid under an inert atmosphere at low temperature and wash it twice with cold (-65 °C) THF.

-

The resulting anhydrous this compound should be stored under an inert atmosphere at or below -35 °C.

General Procedure for TBAF-Mediated Desilylation of a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol is a general representation of the first reported use of TBAF for silyl ether cleavage.

Materials:

-

TBDMS-protected alcohol

-

This compound (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

-

To the stirred solution, add a solution of this compound in THF (1.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Historical Development and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the historical timeline of TBAF's development and key synthetic workflows.

Caption: A timeline of key milestones in the history of this compound.

Caption: The synthetic pathway for anhydrous TBAF as developed by Sun and DiMagno.

Caption: A general workflow for the TBAF-mediated deprotection of a silyl ether.

Conclusion

From its initial application as a reagent for cleaving silyl ethers to its modern-day use as a powerful source of "naked" fluoride, this compound has had a profound impact on the field of organic synthesis. The development of a reliable method for the preparation of its anhydrous form has further expanded its utility, enabling a new range of fluorination reactions. As chemists continue to tackle increasingly complex synthetic challenges, the versatility and reliability of TBAF will undoubtedly ensure its place as a staple reagent in the organic chemistry toolbox for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst | Bentham Science [benthamscience.com]

- 8. fiveable.me [fiveable.me]

- 9. nbinno.com [nbinno.com]

- 10. benthamdirect.com [benthamdirect.com]

Theoretical Insights into the Basicity of Fluoride Ion in Tetrabutylammonium Fluoride (TBAF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a widely utilized reagent in organic synthesis, prized for its ability to deliver a highly reactive, or "naked," fluoride ion in non-polar solvents. The enhanced basicity and nucleophilicity of the fluoride ion in this context are pivotal to its synthetic utility, yet also present challenges in controlling side reactions. This technical guide delves into the theoretical underpinnings of fluoride ion basicity within the TBAF ion pair, exploring the critical roles of the tetrabutylammonium cation, solvation, and hydration. By summarizing key quantitative data from computational studies and detailing the methodologies employed, this document aims to provide researchers with a comprehensive understanding of the factors governing TBAF's reactivity, thereby enabling more precise control over its applications in complex chemical transformations.

Introduction: The Concept of the "Naked" Fluoride Ion

In the gas phase, the fluoride anion is an exceptionally strong base. However, in solution, its basicity is significantly attenuated by strong interactions with counterions and solvent molecules. The utility of tetrabutylammonium fluoride (TBAF) stems from the large, diffuse nature of the tetrabutylammonium (TBA⁺) cation, which interacts weakly with the fluoride anion. This weak interaction leads to a greater degree of charge separation and a less tightly bound, or "naked," fluoride ion that exhibits significantly enhanced basicity and nucleophilicity compared to inorganic fluoride salts like potassium fluoride.

The high basicity of the "naked" fluoride ion is a double-edged sword. While it facilitates a range of important synthetic transformations such as deprotonations, eliminations, and aldol (B89426) condensations, it can also lead to undesired side reactions, particularly E2 eliminations in nucleophilic substitution reactions.[1][2] A thorough understanding of the factors that modulate the basicity of the fluoride ion in TBAF is therefore crucial for optimizing reaction conditions and maximizing yields of desired products.

Theoretical Framework for Assessing Fluoride Ion Basicity

The basicity of the fluoride ion in the context of TBAF is theoretically evaluated primarily through quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method. Two key metrics are used to quantify basicity in the gas phase:

-

Proton Affinity (PA): The negative of the enthalpy change (-ΔH) for the protonation of the fluoride ion. A higher PA value indicates stronger basicity.

-

Gas-Phase Basicity (GB): The negative of the Gibbs free energy change (-ΔG) for the protonation of the fluoride ion. This metric also accounts for entropy changes.

These values are computationally determined by calculating the electronic energies, zero-point vibrational energies, and thermal corrections for the fluoride anion, a proton, and the resulting hydrogen fluoride (HF) molecule.

The interaction with the TBA⁺ cation and solvent molecules is critical and is modeled computationally to understand its moderating effect on the intrinsic basicity of the fluoride ion.

Quantitative Analysis of Fluoride Ion Basicity

While direct, tabulated theoretical values for the gas-phase basicity of the fluoride ion specifically within a TBAF ion pair are not extensively reported in the literature, studies on related systems and general principles of ion pairing provide significant insights. The following table summarizes key conceptual findings and provides context for the factors influencing TBAF's basicity.

| Parameter | Influence on Fluoride Ion Basicity | Theoretical Approach | Key Findings |

| Counterion Size | The large size of the TBA⁺ cation leads to a weaker interaction with the F⁻ ion, resulting in a more "naked" and therefore more basic fluoride ion compared to smaller cations like tetramethylammonium (B1211777) (TMA⁺). | DFT calculations of ion pair geometries and interaction energies. | The charge on the TBA⁺ cation is distributed over a larger volume, leading to a lower charge density and weaker electrostatic attraction to the F⁻ anion. |

| Solvation | Polar aprotic solvents (e.g., THF, DMSO, acetonitrile) effectively solvate the TBA⁺ cation, further promoting the dissociation of the ion pair and enhancing the fluoride's basicity. | Implicit and explicit solvent models in DFT calculations. | Solvation of the cation weakens the cation-anion interaction, increasing the "nakedness" of the fluoride ion. |

| Hydration | Even trace amounts of water can significantly decrease the basicity of the fluoride ion through strong hydrogen bonding, forming a solvation shell around the anion.[3] | Quantum chemical calculations of F⁻-(H₂O)n clusters. | The presence of water dramatically reduces the reactivity of TBAF, highlighting the necessity of anhydrous conditions for many applications. |

| Ion Pairing | In less polar solvents, TBAF exists as a contact ion pair (CIP) or a solvent-separated ion pair (SSIP). The degree of association directly impacts the availability and basicity of the fluoride ion. | Computational modeling of ion pair structures and energetics. | The equilibrium between CIPs and SSIPs is solvent-dependent and dictates the effective basicity of the fluoride source. |

Experimental and Computational Methodologies

Computational Protocol for Determining Proton Affinity

The calculation of the proton affinity (PA) of the fluoride ion is a standard procedure in computational chemistry. A typical workflow using DFT is as follows:

-

Geometry Optimization: The geometries of the fluoride anion (F⁻) and hydrogen fluoride (HF) are optimized to their lowest energy states.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

Energy Calculation: The total electronic energies of F⁻ and HF are calculated at a high level of theory and with a suitable basis set.

-

Proton Affinity Calculation: The proton affinity is then calculated using the following equation: PA = (Eelec(F⁻) + EZPVE(F⁻)) - (Eelec(HF) + EZPVE(HF)) + 5/2 RT

To model the effect of the TBA⁺ cation, the same calculation is performed on the [TBA⁺---F⁻] ion pair and the protonated complex [TBA⁺---F-H].

Experimental Determination of Fluoride Reactivity

Experimentally, the basicity of TBAF is often assessed indirectly through its reactivity in base-mediated reactions. For instance, the ratio of elimination to substitution products in reactions with alkyl halides can provide a qualitative measure of the effective basicity of the fluoride reagent under specific conditions.[1][2]

Visualizing Key Concepts

The following diagrams illustrate the fundamental interactions and workflows discussed in this guide.

Figure 1. Logical relationship of factors influencing fluoride ion basicity in TBAF.

Figure 2. A simplified workflow for the computational determination of proton affinity.

Conclusion

The basicity of the fluoride ion in this compound is a complex interplay of the intrinsic properties of the anion, the nature of the counterion, and the surrounding solvent environment. Theoretical studies, predominantly employing Density Functional Theory, have been instrumental in elucidating the critical role of the large, non-coordinating tetrabutylammonium cation in promoting a "naked," and therefore highly basic, fluoride ion. While precise, universally agreed-upon quantitative values for the gas-phase basicity of the TBAF ion pair remain a subject for further focused research, the established computational methodologies provide a robust framework for its estimation. For practitioners in organic synthesis and drug development, a deep appreciation of these theoretical principles is paramount for the rational design of reaction conditions, enabling the harnessing of TBAF's potent reactivity while mitigating undesirable side reactions. The continued synergy between computational and experimental chemistry will undoubtedly lead to a more refined understanding and broader application of this versatile reagent.

References

A Technical Guide to the Spectroscopic Characterization of Tetrabutylammonium Fluoride (TBAF)

Abstract

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a quaternary ammonium (B1175870) salt widely utilized in organic synthesis as a source of a soluble, highly reactive "naked" fluoride ion and as a potent base. Its efficacy in critical reactions, such as the cleavage of silyl (B83357) ether protecting groups, is highly dependent on its hydration state, which significantly influences the nucleophilicity and basicity of the fluoride anion. Accurate characterization of TBAF, particularly determining its anhydrous or hydrated form, is paramount for reproducible and successful experimental outcomes. This technical guide provides an in-depth overview of the primary spectroscopic techniques used to characterize TBAF: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supplemented by X-ray crystallography data. Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to assist researchers in the comprehensive analysis of this essential reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing TBAF in solution. Both ¹H and ¹⁹F NMR provide critical information about the tetrabutylammonium (TBA⁺) cation and the chemical environment of the fluoride (F⁻) anion, respectively.

¹H NMR Spectroscopy

Proton NMR is used to confirm the presence and integrity of the tetrabutylammonium cation. The spectrum is characterized by four distinct signals corresponding to the four inequivalent methylene (B1212753) and methyl groups of the butyl chains. The chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts for the TBA⁺ Cation

| Protons | Description | Chemical Shift (δ) in (CD₃)₂SO[1] | Chemical Shift (δ) in CDCl₃[2] | Multiplicity |

| H-α | -N-CH₂ - | ~3.23 ppm | ~3.4 ppm | multiplet (m) |

| H-β | -CH₂-CH₂ - | ~1.56 ppm | ~1.6 ppm | multiplet (m) |

| H-γ | -CH₂-CH₂ - | ~1.28 ppm | ~1.4 ppm | sextet |

| H-δ | -CH₃ | ~0.86 ppm | ~1.0 ppm | triplet (t) |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is exceptionally sensitive to the electronic environment of the fluoride anion. The observed chemical shift provides direct insight into the degree of solvation, ion-pairing, and, most importantly, hydration. Commercially available TBAF is typically a hydrate, and the presence of water leads to the formation of hydrogen-bonded species like bifluoride ([HF₂]⁻), which are readily distinguishable from the "naked" F⁻ ion.

Table 2: Representative ¹⁹F NMR Chemical Shifts for Fluoride Species in TBAF Samples

| Fluoride Species | Solvent | Chemical Shift (δ) | Comments |

| F⁻ | DMSO-d₆ | -122.7 ppm[3] | Represents a relatively "free" or weakly solvated fluoride ion. |

| F⁻ (partially hydrous) | MeCN-d₃ | -72 ppm[4] | Shift is highly dependent on water content and solvent. |

| F⁻ | D₂O | Persistent Signal[3] | Indicates stability against redox reactions in aqueous media. |

| [HF₂]⁻ (Bifluoride) | DMSO-d₆ | -156.7 ppm[3] | A sharp signal indicating the presence of water in the sample. |

| TBAF Hydrate | Acetone-d₆ | -71.0 to -73.6 ppm[5] | Two prominent peaks observed; sample showed poor solubility. |

Experimental Protocols for NMR Spectroscopy

Protocol 1: ¹H and ¹⁹F NMR Analysis of TBAF

-

Sample Preparation:

-

In a nitrogen-filled glovebox (if analyzing anhydrous TBAF), accurately weigh 5-10 mg of the TBAF sample into an NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN). For studies of anhydrous TBAF, ensure the solvent is rigorously dried.

-

Cap the NMR tube securely. If not prepared in a glovebox, dissolve the sample quickly and cap to minimize atmospheric moisture absorption.

-

-

Instrument Setup (400 MHz Spectrometer Example):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the respective probes for ¹H and ¹⁹F nuclei.

-

-

¹H Spectrum Acquisition:

-

Acquire a standard ¹H pulse-acquire spectrum.

-

Set a spectral width of approximately 12 ppm centered around 5 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 8-16 scans for a sufficient signal-to-noise ratio.

-

-

¹⁹F Spectrum Acquisition:

-

Switch the spectrometer to the ¹⁹F channel.

-

Use a broad spectral width (e.g., -50 to -200 ppm) to ensure all potential fluoride species are observed.

-

A common external standard is CCl₃F (δ = 0 ppm).

-

Acquire the spectrum with proton decoupling to obtain sharp singlets.

-

Collect 64-128 scans as needed.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

For ¹H spectra, reference the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).

-

Integrate the peaks and analyze the chemical shifts and multiplicities.

-

Caption: General workflow for NMR spectroscopic analysis of TBAF.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules and is useful for confirming the functional groups within the TBA⁺ cation and detecting the presence of water in hydrated TBAF samples.

Spectral Features

-

TBA⁺ Cation: The spectrum is dominated by the C-H stretching and bending vibrations of the butyl chains.

-

Water (in Hydrates): The most telling feature of hydrated TBAF is a very broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of water molecules hydrogen-bonded to the fluoride anion.[6]

-

Anhydrous TBAF: A truly anhydrous sample would show a marked reduction or complete absence of the broad O-H stretching band.

Table 3: Key IR Absorption Bands for Tetrabutylammonium Fluoride

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3200-3600 | O-H Stretch | Broad band, indicates presence of water in hydrated samples. |

| 2850-3000 | C-H Stretch | Strong, sharp peaks from CH₂ and CH₃ groups of the TBA⁺ cation. |

| ~1470 | C-H Bend | Bending (scissoring/asymmetric) vibrations of CH₂ and CH₃ groups. |

| ~1050 | C-N Stretch | Stretching vibration of the quaternary ammonium core. |

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid or liquid TBAF samples with minimal preparation.

Protocol 2: ATR-FTIR Analysis of TBAF

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

-

-

Sample Application:

-